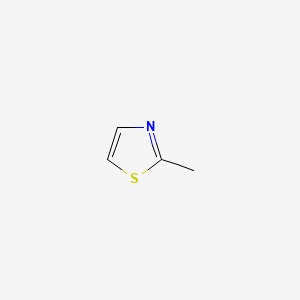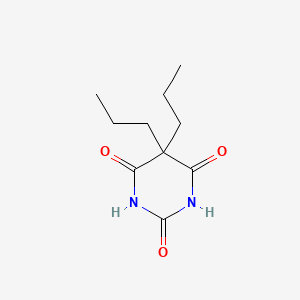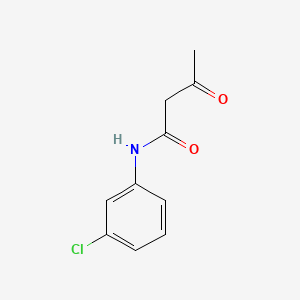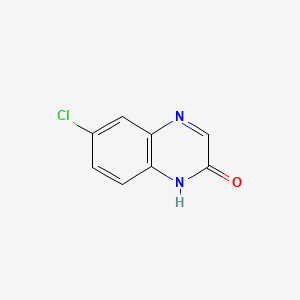
2-Methylthiazole
Übersicht
Beschreibung
2-Methylthiazole is a derivative of thiazole . It is a heterocyclic compound that belongs to the thiazole family of molecules . It has been found in natural products like Solanum lycopersicum .
Synthesis Analysis
2-Amino-5-methylthiazole, a key intermediate for the synthesis of meloxicam, was prepared from n-propanol by oxidation and chlorination with hypochlorous acid, followed by condensation with thiourea in an overall yield of 55% .
Molecular Structure Analysis
The molecular formula of 2-Methylthiazole is C4H5NS . The structure of 2-Methylthiazole is also available as a 2d Mol file .
Chemical Reactions Analysis
2-Methylthiazole has been involved in various chemical reactions. For instance, 2-Methyl-5-benzothiazolyl group in T–azo2–OCH3 increases the steric effect and slows down the relaxation of birefringence of T–azo2–OCH3 . Moreover, 2-Methylthiazole has been used in the synthesis of catalytic dendrophanes .
Physical And Chemical Properties Analysis
The molecular weight of 2-Methylthiazole is 99.16 g/mol . The exact mass is 99.01427034 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Wissenschaftliche Forschungsanwendungen
Photoinduced Birefringence
2-Methylthiazole has been studied for its effects on photoinduced birefringence of thiazole-azo dye host-guest systems at different wavelengths of irradiation . The study found that photoinduced birefringence was generated at a similar extent in all studied systems, except the system containing a 2-methyl-5-benzothiazolyl as thiazole-azo dye substituent . For this material, the achieved birefringence value was the highest among the whole series, regardless of the excitation wavelength . This suggests that 2-Methylthiazole could have potential applications in the field of optical data storage, optical switches, and optical memory .
Thiazole-Azo Dye Substituent
2-Methylthiazole has been used as a substituent in thiazole-azo dyes . The study found that a dye with a 2-methyl-5-benzothiazolyl substituent shows promising photoinduced birefringence, and can be considered a dye potentially suitable for optical applications .
Wirkmechanismus
Target of Action
2-Methylthiazole, a derivative of the thiazole moiety, is an important heterocycle in the world of chemistry Thiazole derivatives are known to interact with various biological targets such as enzymes, receptors, and biochemical pathways .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to participate in various reactions, such as donor-acceptor and nucleophilic reactions .
Biochemical Pathways
They can either activate or stop these pathways, leading to different physiological responses .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-5-2-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOXDYRBDIHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189346 | |
| Record name | 2-Methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiazole | |
CAS RN |
3581-87-1 | |
| Record name | 2-Methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G081N1ERP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylthiazole?
A1: The molecular formula of 2-methylthiazole is C4H5NS, and its molecular weight is 101.19 g/mol. []
Q2: How is 2-methylthiazole typically synthesized?
A2: Several synthetic routes are available, including:
- Reaction of phenacyl halides with thioacetamide: This method offers a rapid and efficient synthesis under solvent-free and catalyst-free conditions. []
- Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate with thioacetamide: This approach, while yielding moderate amounts, offers a route to 2-methylthiazole-5-carboxylate esters. []
- Oxidative decarboxylation of (4R)-2-methyl-2-thiazoline-4-carboxylic acid: This enzymatic reaction, catalyzed by the nonheme diiron oxygenase LynB7, is observed in the biosynthesis of lyngbyapeptin B. []
- One-pot reaction of β-keto esters with thioacetamide promoted by tribromoisocyanuric acid: This protocol offers a streamlined synthesis of 2-methylthiazole from easily accessible starting materials. [, ]
Q3: Can spectroscopic data be used to characterize 2-methylthiazole?
A3: Yes, various spectroscopic techniques are helpful in characterizing 2-methylthiazole:
- Microwave spectroscopy: This technique has been employed to determine the methyl torsional barrier, revealing insights into the molecule's conformational dynamics. [, ]
- Nuclear Quadrupole Resonance (NQR) spectroscopy: NQR measurements provide information about the 14N quadrupole coupling constants, offering valuable insights into the electronic environment around the nitrogen atom. [, ]
Q4: Are there environmentally friendly synthetic routes to 2-methylthiazole?
A4: Yes, the search for greener synthetic approaches to 2-methylthiazole and related compounds is ongoing. One study compared different synthetic routes to (E)-4-cyclobutyl-2-[2-(3-nitrophenyl)ethenyl]thiazole (Ro 24-5904), a compound containing a 2-methylthiazole moiety. [] This analysis highlighted the need for environmentally benign thionating methods in the synthesis of these compounds. []
Q5: How does the 2-methylthiazole group influence the photoinduced birefringence of thiazole-azo dye host-guest systems?
A5: Studies investigating the photoinduced birefringence of thiazole-azo dye host-guest systems found that incorporating a 2-methyl-5-benzothiazolyl substituent significantly enhanced the birefringence compared to other substituents. [] This enhancement was observed across different excitation wavelengths, suggesting the potential of this specific derivative for optical applications. []
Q6: Can 2-methylthiazole undergo halogenation reactions?
A6: Yes, the electron-donating methyl group in 2-methylthiazole activates the thiazole ring, making it susceptible to electrophilic aromatic substitution reactions like halogenation. [, ] Studies using hydrodynamic voltammetry have investigated the kinetics of 2-methylthiazole halogenation with different halogens (I2, Cl2, and Br2), demonstrating the relative reactivity order: Bromination > Chlorination > Iodination. []
Q7: What are the reported biological activities of 2-methylthiazole derivatives?
A7: 2-Methylthiazole derivatives have shown promise in various biological applications:
- Fungicidal activity: A novel compound, 4-[4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carbonyl]morpholine, exhibited potent fungicidal activity against tomato late blight. []
- Antiplasmodial activity: Studies on thiazole derivatives, including those incorporating 2-methylthiazole, have identified compounds with encouraging in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. []
- Inhibition of human metabolic serine hydrolase hABHD16A: 12-Thiazole abietanes, incorporating the 2-methylthiazole moiety, were identified as selective inhibitors of hABHD16A, a potential target for inflammation-mediated pain. []
- DNA and BSA-Targeting Agents: Novel 5-aroyl/hetaroyl-2',4-dimethyl-2,4'-bithiazole derivatives, synthesized via visible light-mediated cyclo-condensation reactions with 2-methylthiazole-4-carbothioamide, have been investigated for their potential as DNA and bovine serum albumin (BSA) targeting agents. []
Q8: How does the structure of 2-methylthiazole derivatives influence their biological activity?
A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 2-methylthiazole scaffold affect biological activity:
- Antiplasmodial activity: Research on thiazole derivatives suggests that the presence of a phenyl group at specific positions contributes to their antiplasmodial effect. []
- Inhibition of Clostridium botulinum: Studies on 5-nitrothiazoles revealed that an amino group at the 2-position of thiazole exhibited inhibitory activity against Clostridium botulinum, which was further enhanced by the introduction of a nitro group at the 5-position. [] The type of acyl group at the 2-position also impacted activity, with long-chain alkyl amides showing the greatest potency. []
Q9: Are there any known resistance mechanisms to 2-methylthiazole-containing compounds?
A9: While specific resistance mechanisms for 2-methylthiazole itself haven't been extensively documented, research on related compounds offers insights:
- Proteasome inhibitors: Studies on peptide epoxyketone-based proteasome inhibitors, some incorporating a 2-methylthiazole moiety, have shown that mutations in the proteasome β5 subunit (PSMB5) can confer resistance. [, ] Additionally, drug efflux mediated by P-glycoprotein (Pgp/multidrug resistance 1) can also contribute to resistance. [, ]
Q10: What is the role of 2-methylthiazole in food chemistry?
A10: 2-Methylthiazole significantly contributes to the aroma profile of various foods:
- Cooked meat flavor: It is a major volatile compound formed in UV-irradiated aqueous solutions of L-cysteine, which exhibit a cooked meat-like flavor. []
- Extruded potato snacks: 2-Methylthiazole contributes to the overall aroma of these snacks, and its formation is enhanced by the addition of cysteine. []
- Meat-like aroma from bovine fat by-product: 2-Methylthiazole is one of the key aroma compounds generated through the Maillard reaction of cysteine with bovine fat by-products, contributing to a roasted flavor profile. []
Q11: Can computational chemistry be used to study 2-methylthiazole?
A11: Yes, computational chemistry plays a role in understanding the properties and behavior of 2-methylthiazole:
- Quantum chemical calculations: These calculations can be used to predict molecular properties like the methyl torsional barrier, complementing experimental findings from microwave spectroscopy. []
- Molecular modeling: Computational modeling techniques can be employed to investigate the interactions of 2-methylthiazole derivatives with biological targets like DNA and BSA, providing insights into their binding modes and potential as therapeutic agents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















